Indotecan

Descripción general

Descripción

Ha mostrado un potencial significativo en la actividad anticancerígena, particularmente en la orientación de células cancerosas deficientes en recombinación homóloga y positivas para Schlafen 11 . Indotecan se encuentra actualmente en investigación en ensayos clínicos para su eficacia en el tratamiento de varios tipos de cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Indotecan se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de indenoisoquinolina. La ruta sintética típicamente implica los siguientes pasos:

Formación del núcleo de indenoisoquinolina: Esto implica la ciclación de precursores apropiados para formar el esqueleto de indenoisoquinolina.

Funcionalización: Introducción de grupos funcionales como hidroxilo, metoxi o nitro en posiciones específicas en el núcleo de indenoisoquinolina.

Métodos de Producción Industrial

La producción industrial de this compound implica la escalabilidad de la ruta sintética para producir cantidades mayores. Esto típicamente incluye la optimización de las condiciones de reacción, el uso de catalizadores eficientes y la aplicación de técnicas de purificación a gran escala para garantizar que el compuesto cumpla con los estándares de grado farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones

Indotecan experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de indenoisoquinolina, alterando potencialmente su actividad biológica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos (cloro, bromo) o compuestos nitro en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen análogos hidroxilados, metoxilados y nitro-sustituidos de this compound, que han sido evaluados por su actividad inhibitoria de la topoisomerasa I y sus efectos antiproliferativos .

Aplicaciones Científicas De Investigación

Indotecan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Indotecan ejerce sus efectos inhibiendo la topoisomerasa I, una enzima que alivia la tensión torsional en el ADN durante la replicación y transcripción. Al estabilizar el complejo de escisión ADN-topoisomerasa I, this compound evita la religación del filamento de ADN escindido, lo que lleva a la acumulación de roturas de doble cadena de ADN. Esto finalmente resulta en el arresto del ciclo celular y la apoptosis en las células cancerosas . This compound ha mostrado selectividad para las células cancerosas deficientes en recombinación homóloga y positivas para Schlafen 11, lo que lo convierte en un candidato prometedor para la terapia oncológica dirigida .

Comparación Con Compuestos Similares

Indotecan pertenece a la clase de inhibidores de la topoisomerasa I de indenoisoquinolina, que también incluye compuestos como indimitecan (LMP776) y LMP744 . En comparación con otros inhibidores de la topoisomerasa I como irinotecán y topotecán, this compound ofrece varias ventajas:

Estabilidad Química: This compound es más estable químicamente que los derivados de la camptotecina.

Toxicidad Reducida: Tiene una menor incidencia de toxicidades limitantes de la dosis, como la supresión de la médula ósea y la toxicidad gastrointestinal.

Eficacia Mejorada: This compound ha mostrado una mayor eficacia en la orientación de tipos específicos de células cancerosas, particularmente aquellas deficientes en recombinación homóloga.

Lista de Compuestos Similares

Indimitecan (LMP776): Otro derivado de indenoisoquinolina con actividad inhibitoria de la topoisomerasa I similar.

LMP744: Un compuesto relacionado en la misma clase de inhibidores de la topoisomerasa I.

Irinotecan: Un derivado de la camptotecina utilizado en quimioterapia.

Topotecan: Otro derivado de la camptotecina con actividad inhibitoria de la topoisomerasa I.

Las propiedades únicas de this compound y los resultados prometedores de los ensayos clínicos lo convierten en un compuesto valioso en la búsqueda continua de tratamientos efectivos contra el cáncer.

Actividad Biológica

Indotecan, also known as LMP400, is a novel indenoisoquinoline compound that has emerged as a promising anticancer agent due to its potent biological activity as a topoisomerase I (Top1) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical evaluations, and the molecular mechanisms underlying its action.

Overview of this compound

This compound is part of a class of compounds known for their ability to inhibit Top1, an enzyme critical for DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, this compound induces DNA damage, leading to apoptosis in cancer cells. Unlike traditional Top1 inhibitors like camptothecin, this compound exhibits greater chemical stability and reduced susceptibility to drug resistance mechanisms.

The mechanism by which this compound exerts its biological effects involves several key steps:

- Topoisomerase I Inhibition : this compound binds to the Top1-DNA complex, preventing the re-ligation of DNA strands. This results in DNA strand breaks and subsequent cell death.

- Metabolism and Active Metabolites : Recent studies have identified biologically active metabolites of this compound, including hydroxylated forms that enhance its potency against cancer cells .

- Prodrug Potential : The synthesis of prodrugs derived from this compound has been explored to improve its pharmacokinetic properties and cellular uptake .

Pharmacokinetics

This compound's pharmacokinetics have been characterized through population studies assessing its clearance and distribution in patients with solid tumors. Key findings include:

- Half-life : Approximately 69 hours, allowing for sustained therapeutic effects .

- Dosing Schedules : Evaluated in Phase I clinical trials with varying dosing regimens (daily vs. weekly), which showed manageable safety profiles and significant antitumor activity .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance | 1.27 L/h/m² |

| Half-life | 69 hours |

| Dosing Regimens | Daily (5 days) / Weekly (3 times) |

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound in patients with advanced solid tumors:

- Phase I Trials : Two trials assessed different dosing schedules. The principal toxicity observed was myelosuppression, notably neutropenia .

- Efficacy : In these studies, this compound demonstrated promising antitumor activity with several patients achieving stable disease or partial responses.

Case Study Findings

In a recent study focusing on the relationship between this compound dosage and neutropenia:

- Neutrophil Counts : Significant reductions in absolute neutrophil counts (ANC) were observed, with maximum decreases correlating with higher drug concentrations .

- Clinical Outcomes : Out of 41 patients treated across both dosing schedules, there were no Grade 4 neutropenia cases reported.

Comparative Analysis with Other Top1 Inhibitors

This compound's unique properties differentiate it from traditional Top1 inhibitors such as camptothecin:

| Feature | This compound (LMP400) | Camptothecin |

|---|---|---|

| Chemical Stability | High | Low |

| Resistance to Mutations | Less affected | More affected |

| Potency in Clinical Trials | High | Variable |

Propiedades

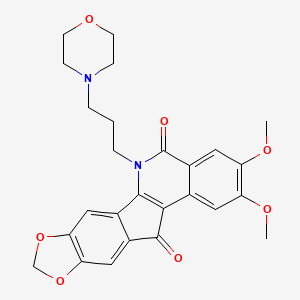

IUPAC Name |

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFIFGLHVOZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238613 | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915303-09-2 | |

| Record name | Indotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.